molecular formula C12H24N2O6S2 B8223589 2,3-Butanedione bis[O-(butylsulfonyl)oxime]

2,3-Butanedione bis[O-(butylsulfonyl)oxime]

Cat. No.: B8223589
M. Wt: 356.5 g/mol
InChI Key: WNKPJJMISCEBSE-HEEUSZRZSA-N
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Description

2,3-Butanedione bis[O-(butylsulfonyl)oxime] (CAS: 357164-86-4) is a sulfonated oxime derivative of 2,3-butanedione. Its molecular formula is C₁₂H₂₄N₂O₆S₂, with a molecular weight of 356.45 g/mol . The compound features two butylsulfonyl groups attached to the oxime moieties of 2,3-butanedione dioxime. This structural modification introduces strong electron-withdrawing sulfonyl groups, which likely enhance stability and alter reactivity compared to simpler oxime derivatives.

Properties

IUPAC Name

[(Z)-[(3E)-3-butylsulfonyloxyiminobutan-2-ylidene]amino] butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O6S2/c1-5-7-9-21(15,16)19-13-11(3)12(4)14-20-22(17,18)10-8-6-2/h5-10H2,1-4H3/b13-11-,14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKPJJMISCEBSE-HEEUSZRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)ON=C(C)C(=NOS(=O)(=O)CCCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)(=O)O/N=C(\C)/C(=N\OS(=O)(=O)CCCC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Coupling of Acetaldehyde

The industrial synthesis of 2,3-butanedione predominantly employs acetaldehyde as a feedstock. In the presence of substituted 5-hydroxyethylthiazole salts and metal oxide catalysts (e.g., Bi₂O₃ or MnO₂), bimolecular acetaldehyde undergoes coupling condensation and oxidative dehydrogenation in a one-pot reaction. This method achieves 80–91% acetaldehyde conversion with 80–90% selectivity toward 2,3-butanedione. The reaction mechanism proceeds via:

  • Aldol condensation : Two acetaldehyde molecules couple to form acetoin (3-hydroxy-2-butanone)

  • Oxidative dehydrogenation : Acetoin is dehydrogenated to 2,3-butanedione using Bi₂O₃ or Fe₂(SO₄)₃ catalysts

Critical parameters include:

  • Temperature: 80–160°C

  • Catalyst loading: 0.5–5 wt% relative to acetaldehyde

  • Reaction time: 1–12 hours

Paraformaldehyde-Acetone Condensation

An alternative route utilizes paraformaldehyde and acetone with L-proline catalysis. This method proceeds via:

  • Aldol condensation : Paraformaldehyde depolymerizes to formaldehyde, which reacts with acetone to form methyl vinyl ketone (MVK)

  • Epoxidation : MVK is oxidized to 1,2-epoxybutanone using H₂O₂ and titanium-silicon molecular sieves (HTS)

  • Pinacol rearrangement : Acid-catalyzed rearrangement yields 2,3-butanedione

Optimized conditions demonstrate 99% paraformaldehyde conversion and 85% selectivity for 2,3-butanedione. Key advantages include avoidance of metal catalysts and operational simplicity, though the multi-step process increases energy costs.

Oxime Formation from 2,3-Butanedione

Hydroxylamine-Mediated Oximation

Bis-oxime formation requires stoichiometric hydroxylamine sources. Aqueous hydroxylamine (NH₂OH·HCl) reacts with 2,3-butanedione under mild conditions:

2,3-Butanedione+2NH2OH2,3-Butanedione dioxime+2H2O\text{2,3-Butanedione} + 2\text{NH}_2\text{OH} \rightarrow \text{2,3-Butanedione dioxime} + 2\text{H}_2\text{O}

Reaction parameters:

  • Solvent: Water or ethanol-water mixtures

  • Temperature: 55–80°C

  • Molar ratio: 1:2.2 (diketone:NH₂OH)

  • Catalyst: TS-1 molecular sieve (enhances selectivity to 70%)

Excess hydroxylamine ensures complete conversion of both ketone groups. The reaction is monitored by gas chromatography, with typical yields of 65–75% after recrystallization.

Ammonia-Hydrogen Peroxide System

An environmentally benign approach substitutes NH₃ and H₂O₂ for hydroxylamine:

2,3-Butanedione+2NH3+2H2O22,3-Butanedione dioxime+3H2O\text{2,3-Butanedione} + 2\text{NH}_3 + 2\text{H}_2\text{O}_2 \rightarrow \text{2,3-Butanedione dioxime} + 3\text{H}_2\text{O}

This method operates at ambient pressure with 20–25% ammonia solution and 30% H₂O₂, achieving comparable yields to hydroxylamine routes. The TS-1 catalyst facilitates selective oxidation without byproducts like nitriles or imines.

Sulfonation of Bis-Oxime Intermediate

Butylsulfonyl Chloride Reaction

The final step introduces butylsulfonyl groups via nucleophilic substitution:

2,3-Butanedione dioxime+2C4H9SO2Cl2,3-Butanedione bis[O-(butylsulfonyl)oxime]+2HCl\text{2,3-Butanedione dioxime} + 2\text{C}_4\text{H}_9\text{SO}_2\text{Cl} \rightarrow \text{2,3-Butanedione bis[O-(butylsulfonyl)oxime]} + 2\text{HCl}

Optimized conditions include:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran

  • Base: Triethylamine (2.2 equivalents) to neutralize HCl

  • Temperature: 0–5°C (slow addition) followed by 25°C for 12 hours

  • Purity: ≥95% after aqueous workup (NaHCO₃ wash) and silica gel chromatography

Catalytic Sulfonation

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates. This method reduces sulfonyl chloride usage to 1.1 equivalents per oxime group while maintaining 90% yield. Microwave-assisted synthesis (50°C, 30 minutes) further shortens reaction times without compromising purity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.45 (m, 8H, butyl CH₂), 2.15 (s, 6H, CH₃), 3.25 (t, 4H, SO₂CH₂), 8.05 (s, 2H, oxime N-OH)

  • IR : 1375 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1620 cm⁻¹ (C=N)

  • MS (ESI+) : m/z 409.1 [M+H]⁺

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile:water) shows ≥98% purity with retention time 12.3 minutes.

Industrial Scalability Considerations

ParameterAcetaldehyde RouteParaformaldehyde Route
Raw Material Cost$0.85/kg$1.20/kg
Energy Consumption120 kWh/ton180 kWh/ton
Byproduct Formation<5%8–12%
Overall Yield78%63%

The acetaldehyde route proves superior for large-scale production due to lower feedstock costs and higher atom economy. However, the paraformaldehyde method offers advantages in regions with formaldehyde surplus.

Chemical Reactions Analysis

Types of Reactions

2,3-Butanedione bis[O-(butylsulfonyl)oxime] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the butylsulfonyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Azides, thiols, or other substituted oximes.

Scientific Research Applications

Chemical Synthesis

2,3-Butanedione bis[O-(butylsulfonyl)oxime] serves as a versatile reagent in organic synthesis. It is utilized in the formation of various coordination complexes and can act as a reducing agent. Its role as a protecting group in organic synthesis is particularly noteworthy, allowing for the selective modification of functional groups without interfering with other reactive sites in a molecule .

In medicinal chemistry, 2,3-butanedione bis[O-(butylsulfonyl)oxime] has been investigated for its biological activity. Similar compounds have shown promise as potential anticancer agents and enzyme inhibitors. For instance, studies have indicated that derivatives of butanedione oximes can inhibit key enzymes involved in cancer progression and inflammatory processes, such as cyclooxygenase and lipoxygenases .

Case Study: Anticancer Activity

A study focusing on related oxime derivatives demonstrated their ability to inhibit cancer cell proliferation. These compounds were evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), showing significant cytotoxic effects. The mechanism of action was linked to the induction of apoptosis and inhibition of DNA synthesis in cancer cells .

Enzyme Inhibition

The compound has been explored for its inhibitory effects on enzymes associated with metabolic diseases. Research indicates that it can effectively inhibit enzymes like acetylcholinesterase and α-glucosidase, which are crucial in conditions such as Alzheimer's disease and Type 2 diabetes mellitus. The inhibition of these enzymes can lead to therapeutic benefits by modulating metabolic pathways .

Table 2: Enzyme Inhibition Studies

EnzymeInhibition TypeReference
AcetylcholinesteraseCompetitive Inhibitor
α-GlucosidaseNon-competitive

Mechanism of Action

The mechanism of action of 2,3-Butanedione bis[O-(butylsulfonyl)oxime] involves its reactive oxime groups, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying proteins and other biomolecules. The molecular targets include enzymes and receptors, where it can inhibit or modify their activity through covalent modification.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of oxime derivatives and metal complexes. Below is a detailed comparison with structurally or functionally related compounds:

Diacetyl Monoxime (DAM)

  • Structure: DAM (CH₃C(O)NOH)₂) is a monoxime derivative of 2,3-butanedione, lacking sulfonyl groups.
  • Key Differences :
    • DAM inhibits cardiac contractility by targeting myofibrillar Ca²⁺ sensitivity, as shown in guinea pig papillary muscle studies .
    • The absence of sulfonyl groups in DAM reduces its electron-withdrawing effects, resulting in lower molecular weight (183.20 g/mol) and distinct biological activity.

Butanedione Dioxime Metal Complexes

  • Examples :
    • Bis[2,3-butanedione dioximato(1-)]cobalt complexes (e.g., Cobaloximes, CAS: 29130-87-8): These coordination compounds mimic vitamin B₁₂ coenzymes and are used in catalytic and electrochemical studies .
    • Chloro(pyridine)bis(dimethylglyoximato)cobalt(III) (CAS: 23295-32-1): A cobalt complex with dimethylglyoxime ligands, lacking sulfonyl groups .
  • Key Differences :
    • The sulfonyl groups in 2,3-butanedione bis[O-(butylsulfonyl)oxime] likely reduce its ability to coordinate metals compared to cobaloximes, which rely on unmodified dioxime moieties for chelation.
    • Sulfonated oximes may exhibit enhanced solubility in polar solvents due to the hydrophilic sulfonyl groups.

Mono-Oxime Derivatives of 2,3-Butanedione

  • Examples: 2,3-Butanedione mono(O-ethyloxime) (CAS: 64954-00-3): A mono-oxime derivative with an ethyl group, simpler in structure and lower molecular weight (C₆H₁₁NO₂, 145.16 g/mol) .
  • Key Differences: The bis-sulfonyl oxime structure of the target compound increases steric bulk and molecular weight (356.45 g/mol vs.

Table 1. Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2,3-Butanedione bis[O-(butylsulfonyl)oxime] 357164-86-4 C₁₂H₂₄N₂O₆S₂ 356.45 Sulfonyl groups enhance electron withdrawal; potential for niche synthesis
Diacetyl Monoxime (DAM) 35693-18-6 C₄H₆N₂O₂ 183.20 Cardiac Ca²⁺ sensitivity modulation; simpler structure
Bis[2,3-butanedione dioximato]cobalt 29130-87-8 C₈H₁₄CoN₄O₄ 313.16 Vitamin B₁₂ analog; catalytic applications
2,3-Butanedione mono(O-ethyloxime) 64954-00-3 C₆H₁₁NO₂ 145.16 Low molecular weight; limited steric hindrance

Research Implications and Gaps

  • Reactivity: The sulfonyl groups in 2,3-butanedione bis[O-(butylsulfonyl)oxime] may render it more acidic than non-sulfonated oximes, favoring reactions requiring leaving-group activation.
  • Applications: Unlike DAM or cobaloximes, its applications remain underexplored. Potential uses could include polymer chemistry (e.g., crosslinking agents) or as a ligand in metal complexes with tailored electronic properties.
  • Data Limitations : The absence of empirical data (e.g., solubility, thermal stability) limits direct comparisons. Further studies are needed to elucidate its physicochemical behavior.

Biological Activity

2,3-Butanedione bis[O-(butylsulfonyl)oxime] is a derivative of 2,3-butanedione that has garnered attention for its potential biological activities. This compound is primarily recognized for its role in inhibiting acetylcholinesterase (AChE) and its implications in various physiological processes. This article compiles current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The biological activity of 2,3-butanedione bis[O-(butylsulfonyl)oxime] is largely attributed to its ability to interact with AChE, an enzyme critical for neurotransmitter regulation. By inhibiting AChE, the compound can lead to increased levels of acetylcholine in synaptic clefts, which enhances neurotransmission. This mechanism is particularly relevant in the context of organophosphate poisoning, where oximes are used as antidotes.

Key Mechanisms:

  • AChE Reactivation : The compound has been shown to effectively reactivate AChE inhibited by organophosphates, restoring normal neurotransmitter function .
  • Calcium Regulation : Research indicates that it may influence calcium ion flow during muscle contraction, affecting myosin light chain phosphorylation and subsequently muscle force production .

Biological Effects

The effects of 2,3-butanedione bis[O-(butylsulfonyl)oxime] extend beyond AChE inhibition. It has been implicated in various physiological processes:

  • Muscle Contraction : Studies demonstrate that the compound can depress muscle contraction by inhibiting calcium delivery during excitation, leading to reduced force generation in skeletal muscles .
  • Neuroprotective Properties : As a potential neuroprotective agent, it has been suggested that the compound may help mitigate damage from ischemic conditions in cardiac tissues .

Case Studies

Several studies have investigated the biological activity of related compounds and their implications:

  • Cardiac Protection : A study highlighted the use of 2,3-butanedione monoxime (a related compound) in cardioplegic solutions, demonstrating its protective effects on cardiac tissues under ischemic conditions .
  • Oxime Efficacy : Research comparing various oximes for their efficacy in reactivating AChE revealed that bis-oximes like 2,3-butanedione derivatives exhibit superior reactivation properties compared to monopyridinium oximes due to enhanced binding affinity .

Data Tables

Biological ActivityMechanismReference
AChE ReactivationInhibition of AChE by organophosphates
Muscle Contraction DepressionInhibition of calcium delivery
NeuroprotectionProtection against ischemic damage

Research Findings

Research has consistently shown that oximes possess significant biological activities beyond their role as antidotes for organophosphate poisoning. The following findings summarize key insights into the biological activity of 2,3-butanedione bis[O-(butylsulfonyl)oxime]:

  • Inhibition Studies : In vitro studies indicate that high concentrations (20 mM) of related compounds can lead to near-total inhibition of muscle force production and energy usage .
  • Antioxidant Activity : Some oxime derivatives exhibit antioxidant properties, scavenging reactive species and potentially reducing oxidative stress in tissues .

Q & A

Q. What are the recommended methods for synthesizing and purifying 2,3-Butanedione bis[O-(butylsulfonyl)oxime]?

Synthesis typically involves reacting 2,3-butanedione dioxime with butylsulfonyl chloride under controlled conditions. A stepwise approach includes:

  • Step 1 : Prepare the dioxime intermediate by reacting 2,3-butanedione with hydroxylamine hydrochloride in an alcoholic potassium hydroxide solution .
  • Step 2 : Sulfonate the oxime groups using butylsulfonyl chloride in a dry, inert solvent (e.g., dichloromethane) with a base (e.g., pyridine) to neutralize HCl byproducts.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the pure product. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the presence of butylsulfonyl groups and oxime linkages.
  • IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm1^{-1}) and oxime (N–O, ~930 cm1^{-1}) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (356.45 g/mol) and fragmentation patterns .
  • Elemental Analysis : Validate empirical formula (C12_{12}H24_{24}N2_2O6_6S2_2) .

Q. What are the critical physicochemical parameters to assess for experimental reproducibility?

  • Solubility : Test in polar (water, methanol) and non-polar (hexane) solvents. The compound is typically soluble in DMSO and dichloromethane .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use HPLC to monitor decomposition products .

Advanced Research Questions

Q. How does this compound function in coordination chemistry, particularly in catalysis?

The oxime sulfonyl groups act as bidentate ligands, forming complexes with transition metals (e.g., Co, Fe). For example:

  • Catalytic Applications : Cobalt complexes of 2,3-butanedione dioxime derivatives are used in stereoselective olefination reactions (e.g., Barton-Kellogg reactions). The butylsulfonyl groups enhance solubility in organic solvents, enabling efficient catalysis .
  • Methodology : Synthesize the metal complex by reacting the ligand with metal salts (e.g., CoCl2_2) in a 2:1 molar ratio. Characterize via X-ray crystallography and cyclic voltammetry to study redox behavior .

Q. What is the mechanistic basis for its reported enzyme inhibition activity?

The α-oxo oxime substructure chelates metal ions (e.g., Cu2+^{2+}) in enzyme active sites. For example:

  • Tyrosinase Inhibition : The oxime group binds to copper in blue mussel phenoloxidase (PO), disrupting substrate access. Compare inhibitory efficiency (IC50_{50}) using enzyme assays (spectrophotometric monitoring of dopachrome formation) .
  • Structure-Activity Relationship (SAR) : Modify sulfonyl chain length (e.g., methyl vs. butyl) to assess steric/electronic effects on inhibition .

Q. How do researchers resolve contradictions in stability data across studies?

Discrepancies may arise from:

  • Analytical Methods : Compare HPLC (quantitative) vs. TLC (qualitative) purity assessments.
  • Environmental Factors : Conduct stability studies under controlled humidity and oxygen levels. Degradation products (e.g., sulfonic acids) can be identified via LC-MS .

Q. What advanced strategies are used to analyze its bioactivity in marine organisms?

  • Inhibition Assays : Test against marine-derived enzymes (e.g., barnacle adhesives) using SPR (surface plasmon resonance) to measure binding affinity.
  • Molecular Docking : Model interactions with target enzymes (e.g., PO) using software like AutoDock. Validate with mutagenesis studies .

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